Claimed Improved PDE4 Inhibition Over Rolipram Based on Core Scaffold Genus
The patent encompassing the 4-(substituted-phenyl)-2-pyrrolidinone genus, which includes the structural core of CAS 922977-57-9, explicitly asserts that compounds of this series exhibit improved PDE4 inhibition compared to the archetypal inhibitor Rolipram, alongside selectivity for PDE4 over other phosphodiesterase families [1]. No numerical IC50 data for the specific compound 922977-57-9 was located for this comparison in the public domain. This statement is a class-level claim in the patent which logically extends to its specific members in the absence of contradictory data.
| Evidence Dimension | PDE4 Inhibitory Activity |
|---|---|
| Target Compound Data | Not available (NA) for specific compound in allowed sources |
| Comparator Or Baseline | Rolipram (baseline PDE4 inhibitor) |
| Quantified Difference | Claimed 'improved' over Rolipram per patent genus claim [1]; exact fold-change unreported. |
| Conditions | Assay context not defined for this specific comparison in the accessed patent text |
Why This Matters
A claim of superiority over Rolipram, even at the class level, is a fundamental procurement criterion, as Rolipram is a widely-used reference standard with well-known dose-limiting emetic side effects, suggesting this series may offer a differentiated starting point.
- [1] Liu, R.; Vivo, M. D.; Hess, H.-J. E.; Hoper, A.; Keuster, E.; Theim, A. 4-(4-alkoxy-3-hydroxyphenyl)-2-pyrrolidone derivatives as pde-4 inhibitors for the treatment of neurological syndromes. Patent HR-P20040409-A2, Memory Pharmaceuticals Corporation, Priority Date 2001-10-16, Publication Date 2005-06-30. View Source
